Cas no 1052413-69-0 (N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride)

N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine hydrochloride is a fluorinated pyrrole-derived amine compound with potential applications in pharmaceutical and chemical research. The presence of the 4-fluorobenzyl group enhances its metabolic stability and binding affinity in biological systems, while the pyrrole moiety contributes to its versatility as a synthetic intermediate. The hydrochloride salt form improves solubility and handling properties, making it suitable for further derivatization or formulation. This compound may be of interest in medicinal chemistry for the development of bioactive molecules, particularly in CNS-targeting or receptor-modulating studies. Its well-defined structure allows for precise structural-activity investigations. The product is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency for research applications.
N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride structure
1052413-69-0 structure
Product name:N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride
CAS No:1052413-69-0
MF:C13H16ClFN2
MW:254.730945587158
CID:4678957

N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride
    • N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride
    • Inchi: 1S/C13H15FN2.ClH/c1-10(13-3-2-8-15-13)16-9-11-4-6-12(14)7-5-11;/h2-8,10,15-16H,9H2,1H3;1H
    • InChI Key: HJRBHBYWCNFTSR-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC(=CC=1)CNC(C)C1=CC=CN1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 202
  • Topological Polar Surface Area: 27.8

N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM484994-1g
N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride
1052413-69-0 97%
1g
$*** 2023-04-03
Chemenu
CM484994-5g
N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride
1052413-69-0 97%
5g
$*** 2023-04-03

Additional information on N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride

N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride (CAS No. 1052413-69-0): A Comprehensive Overview in Modern Chemical Biology

The compound N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride, identified by its CAS number 1052413-69-0, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This compound, a hydrochloride salt, has garnered considerable attention due to its unique structural properties and promising applications in drug discovery and molecular pharmacology.

At the core of its molecular structure lies a synergistic combination of a fluorinated phenyl ring and a pyrrole moiety, which are well-documented for their ability to modulate biological pathways. The presence of the fluorine atom in the phenyl ring enhances the compound's metabolic stability and binding affinity, making it an attractive candidate for further investigation. The pyrrole ring, on the other hand, is known for its role in various bioactive molecules, contributing to the compound's potential pharmacological activity.

Recent studies have highlighted the compound's potential in addressing complex biological targets. For instance, research has indicated that derivatives of this class exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory responses and neurodegenerative diseases. The hydrochloride form of this compound ensures better solubility and bioavailability, which are critical factors for its efficacy in therapeutic applications.

In the context of drug development, the structural features of N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride make it a versatile scaffold for designing novel therapeutics. The fluorine substituent allows for fine-tuning of pharmacokinetic properties, while the pyrrole moiety provides a scaffold for further chemical modifications. This flexibility has led to its exploration in various preclinical studies aimed at identifying new treatments for conditions such as cancer, autoimmune disorders, and central nervous system disorders.

One of the most compelling aspects of this compound is its potential to interact with multiple biological targets simultaneously. This polypharmacological approach has shown promise in overcoming drug resistance and achieving synergistic therapeutic effects. For example, studies have demonstrated that compounds with similar structural motifs can modulate both receptor signaling and intracellular pathways, leading to enhanced therapeutic outcomes.

The hydrochloride salt form of this compound also offers advantages in terms of formulation and administration. Its improved solubility compared to the free base form enhances oral bioavailability, making it more suitable for patient compliance. Additionally, the hydrochloride form provides better stability during storage and transportation, ensuring consistent quality throughout the supply chain.

From a synthetic chemistry perspective, the preparation of N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride involves sophisticated methodologies that highlight the advancements in organic synthesis. The introduction of fluorine into aromatic rings typically requires specialized reagents and conditions to achieve high yields and purity. Similarly, the functionalization of pyrrole rings demands careful selection of reaction partners to minimize side products.

The growing interest in fluorinated compounds stems from their unique electronic properties and their ability to influence molecular interactions at the atomic level. Fluorine atoms can alter electron distribution within a molecule, leading to changes in binding affinity and metabolic stability. This property has been exploited in medicinal chemistry to develop more potent and selective drugs.

In conclusion, N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride (CAS No. 1052413-69-0) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, combined with its promising biological activities, make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most challenging medical conditions.

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